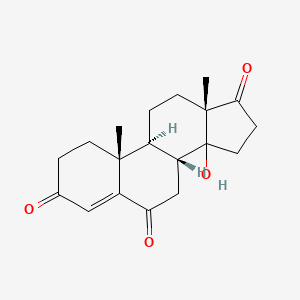

14-Hydroxyandrost-4-ene-3,6,17-trione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C19H24O4 |

|---|---|

Molecular Weight |

316.4 g/mol |

IUPAC Name |

(8R,9S,10R,13S)-14-hydroxy-10,13-dimethyl-2,7,8,9,11,12,15,16-octahydro-1H-cyclopenta[a]phenanthrene-3,6,17-trione |

InChI |

InChI=1S/C19H24O4/c1-17-6-3-11(20)9-14(17)15(21)10-13-12(17)4-7-18(2)16(22)5-8-19(13,18)23/h9,12-13,23H,3-8,10H2,1-2H3/t12-,13+,17+,18+,19?/m0/s1 |

InChI Key |

UKVVNEHFNYKGMX-WHMNXGKUSA-N |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1C(=O)C[C@@H]3[C@@H]2CC[C@]4(C3(CCC4=O)O)C |

Canonical SMILES |

CC12CCC(=O)C=C1C(=O)CC3C2CCC4(C3(CCC4=O)O)C |

Synonyms |

14-HAET 14-hydroxyandrost-4-ene-3,6,17-trione 14-OHAT 14alpha-hydroxy-4-androstene-3,6,17-trione androst-4-ene-3,6,17-trione-14-ol |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 14-Hydroxyandrost-4-ene-3,6,17-trione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 14-Hydroxyandrost-4-ene-3,6,17-trione, a novel steroid with potential applications in drug development. The synthesis of this compound is not widely documented in readily available literature, necessitating a proposed synthetic approach based on established methodologies for steroid modification. This document outlines a robust chemoenzymatic strategy, leveraging the specificity of microbial hydroxylation, and details the analytical techniques required for its thorough characterization.

Introduction

This compound is an androstane steroid derivative. The introduction of a hydroxyl group at the C-14 position can significantly alter the biological activity of the parent steroid, potentially leading to new therapeutic agents. The synthesis and characterization of this specific trione are of interest for exploring its potential as an aromatase inhibitor or for other hormonal-related therapeutic targets.

Proposed Synthesis Pathway: A Chemoenzymatic Approach

A direct chemical synthesis of this compound is challenging due to the difficulty of regioselective hydroxylation at the C-14 position. A more viable and specific method is a chemoenzymatic approach, utilizing microbial biocatalysis.

The proposed synthesis initiates with the commercially available androst-4-ene-3,6,17-trione as the starting material. This steroid is then subjected to microbial hydroxylation to introduce the C-14 hydroxyl group.

In Vitro Biological Activity of 14-Hydroxyandrost-4-ene-3,6,17-trione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

14α-Hydroxyandrost-4-ene-3,6,17-trione, also known as 14α-OHAT, is a steroid derivative that has demonstrated notable in vitro biological activity, primarily as an inhibitor of aromatase. This enzyme is critical in the biosynthesis of estrogens, making it a key target for the development of therapeutics for estrogen-dependent diseases, such as certain types of cancer. This technical guide provides a comprehensive overview of the available in vitro data on 14α-OHAT, including its mechanism of action, quantitative inhibitory data where available, and detailed experimental protocols for relevant assays. Due to the limited specific quantitative data for 14α-OHAT, this guide also incorporates data from structurally related compounds to provide a broader context for its potential biological profile.

Introduction

14α-Hydroxyandrost-4-ene-3,6,17-trione is a C19 steroid and a derivative of androstenedione. Its structure, featuring a hydroxyl group at the 14α position and ketone groups at C3, C6, and C17, suggests its potential to interact with steroidogenic enzymes. The primary focus of in vitro research on this compound has been its ability to modulate the activity of aromatase (CYP19A1), a key enzyme in the estrogen biosynthesis pathway.

Primary In Vitro Biological Activity: Aromatase Inhibition

The most well-documented in vitro biological activity of 14α-Hydroxyandrost-4-ene-3,6,17-trione is its dose-dependent inhibition of aromatase.[1] A key study demonstrated this inhibitory effect in various human uterine tumor tissues, including endometrial cancer, leiomyoma, and adenomyosis.[1] The inhibition was observed over a concentration range of 0.1 to 10 µM.[1] This finding suggests that 14α-OHAT can effectively block the conversion of androgens to estrogens in these tissues, which is a critical pathway for the growth of estrogen-dependent tumors.

Furthermore, it was reported that 14α-OHAT is not converted to estrogen and does not exhibit binding affinity for sex steroid receptors in rabbit uterine cytosol, indicating a specific action on the aromatase enzyme rather than a direct hormonal effect.[1]

Quantitative Data on Aromatase Inhibition

| Compound | Enzyme/System | Inhibition Parameter | Value | Reference |

| 3β-reduced metabolite of Androst-4-ene-3,6,17-trione | Aromatase | Ki | 6.5 µM | |

| 4-Hydroxyandrost-4-ene-3,17-dione (Formestane) | Aromatase (human prostatic carcinoma cell line) | Ki | 3.28 µM | [2] |

Table 1: Quantitative Aromatase Inhibition Data for Compounds Related to 14α-Hydroxyandrost-4-ene-3,6,17-trione.

The 3β-reduced metabolite of the related androst-4-ene-3,6,17-trione has been characterized as a competitive and irreversible inhibitor of aromatase. The Ki value of 6.5 µM for this metabolite suggests a moderate potency. Formestane, another structurally related aromatase inhibitor, exhibits a Ki of 3.28 µM in a human prostatic carcinoma cell line, indicating a comparable level of inhibition.[2] These data suggest that 14α-OHAT likely acts as a low micromolar inhibitor of aromatase.

Potential Off-Target In Vitro Activities

Based on studies of related compounds, 14α-Hydroxyandrost-4-ene-3,6,17-trione may possess other in vitro biological activities.

Effect on 5α-Reductase

The related compound, 4-hydroxyandrost-4-ene-3,17-dione (Formestane), has been shown to be a weak inhibitor of 5α-reductase, with reported IC50 values in the range of 15-29 µM. This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).

Androgen Receptor Binding

Studies on Formestane have indicated weak binding affinity to the androgen receptor. This suggests that 14α-OHAT is also likely to have low affinity for the androgen receptor, minimizing the potential for direct androgenic or anti-androgenic effects.

Cytotoxicity in Cancer Cell Lines

Currently, there is no specific published data on the cytotoxic effects of 14α-Hydroxyandrost-4-ene-3,6,17-trione on cancer cell lines. Further research is required to determine its potential for direct anti-proliferative effects independent of its aromatase-inhibiting activity.

Experimental Protocols

Human Placental Microsomal Aromatase Assay

This assay is a standard method for evaluating the inhibitory potential of compounds on aromatase activity.

Objective: To determine the in vitro inhibition of aromatase by a test compound.

Materials:

-

Human placental microsomes (source of aromatase)

-

[1β-³H]-Androst-4-ene-3,17-dione (radiolabeled substrate)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Test compound (14α-Hydroxyandrost-4-ene-3,6,17-trione) dissolved in a suitable solvent (e.g., DMSO)

-

Phosphate buffer (pH 7.4)

-

Dextran-coated charcoal

-

Scintillation cocktail and counter

Procedure:

-

Preparation of Reaction Mixture: In a microcentrifuge tube, combine the phosphate buffer, NADPH regenerating system, and human placental microsomes.

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for a short period to allow for temperature equilibration.

-

Initiation of Reaction: Add the radiolabeled substrate, [1β-³H]-androst-4-ene-3,17-dione, and the test compound at various concentrations to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes). The aromatase enzyme will convert the androstenedione to estrone, releasing ³H₂O in the process.

-

Termination of Reaction: Stop the reaction by adding an ice-cold solution of dextran-coated charcoal. The charcoal will bind the unreacted steroid substrate.

-

Separation: Centrifuge the tubes to pellet the charcoal and the bound substrate.

-

Quantification: Transfer the supernatant, containing the ³H₂O, to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of aromatase inhibition for each concentration of the test compound compared to a vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of aromatase activity.

Signaling Pathway

The primary signaling pathway affected by 14α-Hydroxyandrost-4-ene-3,6,17-trione is the estrogen biosynthesis pathway. By inhibiting aromatase, it blocks the conversion of androgens (androstenedione and testosterone) into estrogens (estrone and estradiol, respectively).

Conclusion and Future Directions

The in vitro data currently available for 14α-Hydroxyandrost-4-ene-3,6,17-trione strongly indicate its role as an inhibitor of aromatase. While the dose-dependent inhibition has been established, a critical need exists for more precise quantitative data, such as IC50 and Ki values, to accurately assess its potency. Future research should focus on:

-

Quantitative Aromatase Inhibition: Determining the IC50 and Ki values for 14α-OHAT in various in vitro systems, including recombinant human aromatase and different cell lines.

-

Enzyme Kinetics: Elucidating the precise mechanism of aromatase inhibition (e.g., competitive, non-competitive, irreversible).

-

Selectivity Profiling: Assessing the inhibitory activity of 14α-OHAT against a panel of other steroidogenic enzymes (e.g., 5α-reductase, 17β-hydroxysteroid dehydrogenase) to determine its selectivity.

-

Cytotoxicity and Anti-proliferative Effects: Evaluating the direct cytotoxic and anti-proliferative effects of 14α-OHAT on a range of cancer cell lines, particularly those that are estrogen-receptor positive.

-

Receptor Binding Assays: Conducting comprehensive binding assays for androgen, estrogen, and other steroid hormone receptors to confirm its receptor interaction profile.

A more complete understanding of the in vitro biological activity of 14α-Hydroxyandrost-4-ene-3,6,17-trione will be instrumental in evaluating its potential as a lead compound for the development of novel therapeutics targeting estrogen-dependent pathologies.

References

- 1. Inhibitory effect of a new androstenedione derivative, 14 alpha-hydroxy-4-androstene-3,6,17-trione (14 alpha-OHAT) on aromatase activity of human uterine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of aromatase activity and growth suppression by 4-methoxy-4-androstene-3,17-dione in an androgen sensitive human prostatic carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 14-Hydroxyandrost-4-ene-3,6,17-trione: Discovery, Synthesis, and Aromatase Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activity of 14α-Hydroxyandrost-4-ene-3,6,17-trione (14α-OHAT), a potent steroidal aromatase inhibitor. The information is curated for professionals in research, and drug development, presenting key data in structured formats, detailing experimental methodologies, and visualizing complex processes.

Introduction and Historical Context

14α-Hydroxyandrost-4-ene-3,6,17-trione, also known as 14α-OHAT, is a synthetic androstane steroid derivative. It was first identified as a novel compound with significant biological activity in the late 1980s. The initial disclosure of its potent aromatase inhibitory properties appeared in a Japanese patent application in 1987.[1] Subsequent research, notably a 1990 study by Kitawaki et al., established its potential as an inhibitor of estrogen biosynthesis, particularly in the context of estrogen-dependent tumors.[2] The compound was described as a new derivative of 4-androstene-3,17-dione that was synthesized microbiologically.[2]

The primary interest in 14α-OHAT stems from its ability to inhibit aromatase, the enzyme complex responsible for the conversion of androgens to estrogens. This mechanism of action positions it as a compound of interest for therapeutic applications where the suppression of estrogen production is desirable, such as in hormone-dependent cancers.

Physicochemical Properties

While detailed physicochemical data is sparse in the public domain, the fundamental properties can be inferred from its chemical structure and related patent documents.

| Property | Value | Reference |

| IUPAC Name | (8R,9S,10R,13S,14S)-14-hydroxy-10,13-dimethyl-1,2,7,8,9,10,11,12,13,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,6,17-trione | Inferred from structure |

| Molecular Formula | C₁₉H₂₂O₄ | Calculated |

| Molecular Weight | 314.38 g/mol | Calculated |

| Class | Androstane Steroid | [1] |

Synthesis of 14α-Hydroxyandrost-4-ene-3,6,17-trione

Two primary routes for the synthesis of 14α-OHAT have been identified: a direct microbiological fermentation and a combined microbiological and chemical synthesis approach.

Direct Microbiological Synthesis

A direct fermentation process utilizing the fungus Curvularia lunata has been patented for the production of 14α-OHAT from 4-androstene-3,17-dione.

Experimental Protocol (Based on Patent JPH07501689A):

-

Microorganism: Curvularia lunata NRRL 2380.

-

Substrate: 4-androstene-3,17-dione, suspended in water.

-

Fermentation: The aqueous suspension of the substrate is fermented with a culture of Curvularia lunata. The patent suggests this method can convert more than 5 grams per liter of substrate in approximately 12 hours.

-

Yield: The process is reported to yield approximately 60% of the pure product.

-

Note: The patent highlights that suspending the substrate in water, rather than dissolving it in organic solvents like methanol or dimethylformamide, is a key aspect of the invention, leading to a cleaner product.

Two-Step Microbiological and Chemical Synthesis

This method involves an initial microbial transformation followed by a chemical oxidation step.

Step 1: Microbiological Production of 6β,14α-dihydroxy-4-androstene-3,17-dione

-

Microorganism: Acremonium strictum.

-

Substrate: 4-androstene-3,17-dione.

-

Process: The substrate is added to a culture medium of Acremonium strictum, which performs a microbial transformation to produce the intermediate, 6β,14α-dihydroxy-4-androstene-3,17-dione.

-

Note: The patent (EP0382162B1) references a separate Japanese patent application (192798/1988) for the detailed methodology of this step.

Step 2: Photo-oxidation to 14α-Hydroxyandrost-4-ene-3,6,17-trione

-

Starting Material: 6β,14α-dihydroxy-4-androstene-3,17-dione.

-

Solvent: Chloroform (concentration of 5-200 g/L, preferably 10-50 g/L).

-

Reaction Conditions: The starting material is dissolved in the solvent in a sealable glass vessel. Oxygen gas is blown into the solution, and the vessel is sealed. The reaction mixture is then exposed to light containing visible light (e.g., sunlight) for a period of time (e.g., 4 hours).

-

Purification: The solvent is removed by evaporation. The resulting residue can be purified by recrystallization from organic solvents such as methanol, ethanol, or acetone, or by thin-layer chromatography.

-

Yield: This process is reported to have a high yield, potentially 90% or more.

Biological Activity and Mechanism of Action

The primary documented biological activity of 14α-OHAT is the inhibition of aromatase.

Aromatase Inhibition

Aromatase is a cytochrome P450 enzyme that catalyzes the final and rate-limiting step in the biosynthesis of estrogens from androgens. By inhibiting this enzyme, 14α-OHAT effectively blocks the production of estrogens.

Experimental Evidence (Kitawaki et al., 1990):

-

System: Human uterine tumors (endometrial cancer, leiomyoma, and adenomyosis tissues).

-

Methodology: The specific details of the assay are not fully available in the abstract, but it would have likely involved incubating tissue homogenates or microsomal fractions with a radiolabeled androgen substrate (e.g., [³H]-androstenedione) in the presence and absence of 14α-OHAT. The rate of estrogen formation would be determined by measuring the release of tritiated water or by chromatographic separation and quantification of the estrogenic products.

-

Results: 14α-OHAT demonstrated a dose-dependent inhibition of aromatase activity in all tested uterine tumors.

-

Quantitative Data: The effective concentration range for inhibition was reported as 0.1-10 µM.[2]

| Parameter | Value | Tissue Source | Reference |

| Inhibitory Concentration | 0.1 - 10 µM | Human Uterine Tumors | [2] |

Specificity of Action

The 1990 study by Kitawaki et al. also provided insights into the specificity of 14α-OHAT's action:

-

Steroid Receptor Binding: The compound did not show binding affinity to rabbit uterine cytosol-sex steroids, suggesting it does not directly act as an agonist or antagonist at estrogen or other steroid receptors.[2]

-

Metabolism to Estrogen: 14α-OHAT was not converted to estrogen in human placental preparations, indicating it is a true inhibitor and not a pro-hormone.[2]

Potential Therapeutic Applications

The potent aromatase inhibitory activity of 14α-OHAT suggests its potential as a therapeutic agent for estrogen-dependent diseases. The 1990 study by Kitawaki et al. concluded that it may be useful clinically as an endocrine chemotherapy for peri- or post-menopausal women with uterine estrogen-dependent tumors.[2] Further research and clinical development would be necessary to validate these potential applications.

Conclusion

14α-Hydroxyandrost-4-ene-3,6,17-trione is a potent steroidal aromatase inhibitor with a history dating back to the late 1980s. Its synthesis can be achieved through both direct and indirect microbiological methods, highlighting the role of biotechnology in the production of complex steroids. The compound's specific inhibition of estrogen biosynthesis, without apparent direct interaction with steroid receptors, makes it a molecule of significant interest for further investigation in the context of endocrine therapies for hormone-dependent pathologies. This guide provides a foundational understanding for researchers and drug development professionals to build upon in future studies of this compound.

References

Preliminary Studies on the Anti-Tumor Effects of 14-Hydroxyandrost-4-ene-3,6,17-trione: A Technical Overview

Disclaimer: Publicly available research on the specific anti-tumor effects of 14-Hydroxyandrost-4-ene-3,6,17-trione is exceedingly limited. This document summarizes the preliminary findings from the available literature, focusing on its role as an aromatase inhibitor. The information herein should be considered foundational and not an exhaustive guide to its therapeutic potential.

Introduction

This compound, also referred to in the literature as 14α-hydroxy-4-androstene-3,6,17-trione (14α-OHAT), is a synthetic derivative of 4-androstene-3,17-dione.[1] Preliminary research has identified this compound as an inhibitor of aromatase, an enzyme critical for the biosynthesis of estrogens.[1] Given the pivotal role of estrogen in the development and progression of hormone-dependent cancers, such as certain types of breast and uterine cancers, aromatase inhibitors are a key therapeutic class in oncology.[1] This document outlines the initial findings on the anti-tumor properties of this compound, with a focus on its mechanism of action as an aromatase inhibitor.

Quantitative Data on Aromatase Inhibition

The primary research available demonstrates that this compound inhibits aromatase activity in various human uterine tumors in a dose-dependent manner. The study investigated its effects on uterine endometrial cancer, uterine leiomyoma, and uterine adenomyosis tissues.[1]

| Tumor Type | Concentration Range of this compound | Effect | Reference |

| Uterine Endometrial Cancer | 0.1 - 10 µM | Dose-dependent inhibition of aromatase activity | [1] |

| Uterine Leiomyoma | 0.1 - 10 µM | Dose-dependent inhibition of aromatase activity | [1] |

| Uterine Adenomyosis | 0.1 - 10 µM | Dose-dependent inhibition of aromatase activity | [1] |

Further studies indicated that this compound does not exhibit binding affinity for sex steroid receptors in rabbit uterine cytosol and is not metabolized into estrogen in human placental preparations.[1]

Experimental Protocols

The following is a summarized methodology for the key experiments conducted to evaluate the effect of this compound on aromatase activity in human uterine tumors.[1]

Tissue Preparation

-

Human uterine tumor tissues (uterine endometrial cancer, uterine leiomyoma, and uterine adenomyosis) were obtained.

-

The tissues were processed to prepare microsomal fractions, which are rich in aromatase enzyme.

Aromatase Activity Assay

-

The microsomal preparations from the tumor tissues were incubated with a radiolabeled androgen precursor (e.g., [1β-³H]androstenedione).

-

Varying concentrations of this compound (ranging from 0.1 to 10 µM) were added to the incubation mixture to assess its inhibitory effect.

-

The reaction was allowed to proceed, leading to the conversion of the radiolabeled androgen to a radiolabeled estrogen.

-

The amount of radiolabeled water released during the aromatization reaction was measured to quantify aromatase activity.

-

The inhibition of aromatase activity was calculated by comparing the results from the incubations with and without the inhibitor.

Steroid Receptor Binding Assay

-

Rabbit uterine cytosol was prepared as a source of sex steroid receptors.

-

A competitive binding assay was performed using radiolabeled sex steroids and varying concentrations of this compound to determine its affinity for these receptors.

Estrogen Conversion Assay

-

Human placental preparations, which have high aromatase activity, were used.

-

This compound was incubated with these preparations to determine if it could be converted into an estrogenic compound.

Visualizations: Signaling Pathways and Workflows

Signaling Pathway: Aromatase Inhibition

The primary mechanism of anti-tumor action suggested for this compound is the inhibition of aromatase, which leads to a reduction in estrogen biosynthesis. This is particularly relevant in estrogen-dependent tumors.

Caption: Mechanism of Aromatase Inhibition by this compound.

Experimental Workflow: Aromatase Inhibition Assay

The following diagram outlines the general workflow for assessing the inhibitory effect of this compound on aromatase activity in tumor tissues.

Caption: Workflow for Aromatase Inhibition Assay.

Conclusion

The preliminary evidence suggests that this compound is an inhibitor of the aromatase enzyme, showing dose-dependent activity in human uterine tumor tissues.[1] This mechanism of action is a well-established strategy for the treatment of estrogen-receptor-positive cancers. However, the lack of comprehensive studies on its efficacy in various cancer cell lines, in vivo models, and the absence of detailed pharmacokinetic and pharmacodynamic data, prevents a thorough evaluation of its potential as a therapeutic agent. Further research is warranted to fully characterize the anti-tumor effects and the broader pharmacological profile of this compound.

References

In Silico Modeling of 14-Hydroxyandrost-4-ene-3,6,17-trione Binding to Aromatase: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for investigating the binding of the steroidal compound 14-hydroxyandrost-4-ene-3,6,17-trione to the human aromatase enzyme (CYP19A1). Aromatase is a critical enzyme in estrogen biosynthesis and a key target in the treatment of hormone-dependent breast cancer.[1] Understanding the molecular interactions between potential inhibitors and aromatase is paramount for the design of novel therapeutics. This document outlines detailed protocols for molecular docking and molecular dynamics simulations, data analysis, and visualization techniques tailored for researchers, scientists, and drug development professionals. While specific in silico studies on this compound are not extensively available in public literature, this guide establishes a robust workflow based on established methodologies for other steroidal and non-steroidal aromatase inhibitors.

Introduction

Aromatase, a member of the cytochrome P450 superfamily, catalyzes the final and rate-limiting step of estrogen biosynthesis, the aromatization of androgens into estrogens.[2] Its role in the progression of estrogen receptor-positive breast cancers has made it a significant drug target.[3] Aromatase inhibitors (AIs) are a frontline therapy for these cancers in post-menopausal women.[2][3] These inhibitors are broadly classified into steroidal (Type I) and non-steroidal (Type II) inhibitors.

14α-hydroxy-4-androstene-3,6,17-trione (14α-OHAT) is a derivative of androstenedione that has been shown to inhibit aromatase activity in a dose-dependent manner (0.1-10 μM) in human uterine tumors.[4] In silico modeling offers a powerful and cost-effective approach to elucidate the precise binding mode, interaction energies, and dynamic stability of this compound within the aromatase active site. This guide provides the necessary theoretical and practical framework to conduct such an investigation.

Experimental Protocols

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This protocol is adapted from methodologies used for other aromatase inhibitors.[3][5]

2.1.1. Preparation of the Aromatase Structure

-

Obtain Crystal Structure: Download the 3D crystal structure of human placental aromatase from the Protein Data Bank (PDB). Commonly used structures include PDB IDs: 3S7S and 3EQM.[5][6]

-

Protein Preparation:

-

Remove water molecules and any co-crystallized ligands from the PDB file.[5]

-

Add hydrogen atoms to the protein structure, which are typically absent in X-ray crystal structures.[5]

-

Assign protonation states to ionizable residues appropriate for a physiological pH (e.g., using H++ server or Schrödinger's Protein Preparation Wizard).

-

Perform energy minimization of the protein structure to relieve any steric clashes.

-

2.1.2. Preparation of the Ligand

-

Obtain Ligand Structure: The 3D structure of this compound can be generated using chemical drawing software such as ChemDraw or MarvinSketch and saved in a suitable format (e.g., MOL2 or SDF).

-

Ligand Preparation:

-

Generate a 3D conformation of the ligand.

-

Assign appropriate atom types and partial charges (e.g., using Gasteiger charges).

-

Define the rotatable bonds of the ligand to allow for conformational flexibility during docking.

-

2.1.3. Docking Procedure

-

Define the Binding Site: The binding site can be defined based on the location of the co-crystallized substrate (e.g., androstenedione) in the PDB structure. A grid box is typically generated around the active site to encompass all key interacting residues.

-

Perform Docking: Utilize docking software such as AutoDock, Glide, or GOLD.[7] The docking algorithm will explore various conformations and orientations of the ligand within the defined binding site.

-

Scoring and Analysis: The docking poses are ranked based on a scoring function that estimates the binding affinity (e.g., kcal/mol). The pose with the lowest binding energy is typically considered the most favorable. Analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the key amino acid residues in the active site. Polar residues like D309, T310, S478, and M374, as well as aromatic residues F134, F221, and W224, have been identified as important for inhibitor binding.[3]

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior and stability of the ligand-protein complex over time.[2][8]

2.2.1. System Setup

-

Select Docking Pose: Use the best-ranked docking pose of the this compound-aromatase complex as the starting structure.

-

Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model).

-

Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

-

Force Field: Apply a suitable force field, such as AMBER or CHARMM, to describe the atomic interactions.

2.2.2. Simulation Protocol

-

Minimization: Perform energy minimization of the entire system to remove bad contacts.

-

Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure (e.g., 1 atm) while restraining the protein and ligand. This is typically done in two phases: NVT (constant volume) followed by NPT (constant pressure) ensemble.

-

Production Run: Run the simulation for a sufficient duration (e.g., 100 ns) without restraints to observe the natural dynamics of the system.[8][9]

2.2.3. Trajectory Analysis

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over the simulation time.[8]

-

Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the protein.

-

Binding Free Energy Calculation: Use methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) to estimate the binding free energy of the ligand to the protein.

Data Presentation

Quantitative data from in silico modeling is crucial for comparing different ligands and understanding their binding characteristics. The following tables provide examples of how to structure such data, populated with values for known aromatase inhibitors for comparative purposes.

Table 1: Molecular Docking Scores of Known Aromatase Inhibitors

| Compound | Docking Score (kcal/mol) | Reference |

| Exemestane | -62.29 | [5] |

| Letrozole | -60.06 | [5] |

| Anastrozole | -71.44 | [5] |

| Vorozole | -79.44 | [5] |

| Fadrozole | -48.76 | [5] |

| Androstenedione | -9.8 | [8] |

Table 2: Binding Energy of Aromatase Inhibitors from MD Simulations

| Compound | Binding Energy (kcal/mol) | Method | Reference |

| Isoflavone Derivative 50 | -7.1 | AutoDock | [8] |

| Isoflavone Derivative 52 | -7.5 | AutoDock | [8] |

| Isoflavone Derivative 54 | -7.3 | AutoDock | [8] |

Visualization of Workflows and Pathways

In Silico Modeling Workflow

The following diagram illustrates the general workflow for the in silico analysis of an aromatase inhibitor.

Aromatase Signaling Pathway

This diagram shows the central role of aromatase in converting androgens to estrogens.

Conclusion

This technical guide provides a detailed framework for the in silico modeling of this compound binding to aromatase. By following the outlined protocols for molecular docking and molecular dynamics simulations, researchers can gain valuable insights into the binding mechanism, affinity, and stability of this potential aromatase inhibitor. The presented workflow and data structuring recommendations are designed to facilitate robust and reproducible computational studies, ultimately aiding in the rational design of more potent and selective drugs for hormone-dependent breast cancer.

References

- 1. Aromatase, Estrone Sulfatase, and 17β-Hydroxysteroid Dehydrogenase: Structure-Function Studies and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Simulations of Aromatase Reveal New Insights Into the Mechanism of Ligand Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Docking of Aromatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitory effect of a new androstenedione derivative, 14 alpha-hydroxy-4-androstene-3,6,17-trione (14 alpha-OHAT) on aromatase activity of human uterine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Computational studies and structural insights for discovery of potential natural aromatase modulators for hormone-dependent breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Metabolic Profile, Biotransformation, Docking Studies and Molecular Dynamics Simulations of Bioactive Compounds Secreted by CG3 Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting allosteric sites of human aromatase: a comprehensive in-silico and in-vitro workflow to find potential plant-based anti-breast cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the LC-MS/MS Method for the Detection of 14-alpha-hydroxy-androst-4-ene-3,17-dione (14-alpha-OHAT) in Plasma

This technical guide provides a comprehensive overview of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 14-alpha-hydroxy-androst-4-ene-3,17-dione (14-alpha-OHAT) in human plasma. The methodologies outlined are based on established protocols for structurally similar hydroxylated androgens and serve as a robust framework for researchers, scientists, and drug development professionals. This guide covers detailed experimental protocols, data presentation in structured tables, and visual workflows to facilitate the development and validation of a sensitive and specific bioanalytical assay for 14-alpha-OHAT.

Introduction

14-alpha-hydroxy-androst-4-ene-3,17-dione (14-alpha-OHAT) is a hydroxylated metabolite of androstenedione, a key steroid hormone in the androgen and estrogen biosynthesis pathways. Accurate quantification of 14-alpha-OHAT in plasma is crucial for understanding its physiological and pathological roles, as well as for its potential as a biomarker in various endocrine disorders and in the context of drug metabolism. LC-MS/MS has emerged as the gold standard for steroid analysis due to its high selectivity, sensitivity, and specificity, overcoming the limitations of traditional immunoassays, which can be prone to cross-reactivity with structurally related steroids.

This guide details a proposed LC-MS/MS method, providing a solid starting point for laboratories to establish and validate their own assays for 14-alpha-OHAT in a plasma matrix.

Experimental Protocols

A typical bioanalytical workflow for the quantification of 14-alpha-OHAT in plasma involves sample preparation, liquid chromatographic separation, and mass spectrometric detection.

Sample Preparation

The goal of sample preparation is to extract 14-alpha-OHAT from the complex plasma matrix and remove interfering substances such as proteins and phospholipids. A common and effective approach is protein precipitation followed by evaporation and reconstitution.

Materials:

-

Human plasma (collected in K2-EDTA tubes)

-

14-alpha-OHAT analytical standard

-

Isotopically labeled internal standard (IS), e.g., 14-alpha-OHAT-d3 (if available, or a structurally similar labeled steroid)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Water, LC-MS grade

-

Microcentrifuge tubes

-

Centrifuge

-

Nitrogen evaporator

Protocol:

-

Thaw plasma samples on ice.

-

In a microcentrifuge tube, aliquot 100 µL of plasma.

-

Spike with 10 µL of internal standard solution (concentration to be optimized).

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is essential to resolve 14-alpha-OHAT from other endogenous steroids and potential interferences. A reversed-phase C18 column is typically used.

Table 1: Liquid Chromatography Parameters

| Parameter | Recommended Condition |

| LC System | A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Methanol with 0.1% formic acid |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Elution | See Table 2 for a typical gradient program. |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase B |

| 0.0 | 40 |

| 1.0 | 40 |

| 5.0 | 95 |

| 6.0 | 95 |

| 6.1 | 40 |

| 8.0 | 40 |

Mass Spectrometry

Tandem mass spectrometry operating in multiple reaction monitoring (MRM) mode provides the necessary selectivity and sensitivity for quantification. The following parameters are proposed based on the analysis of the structurally similar isomer, 11-beta-hydroxyandrostenedione, and would require optimization for 14-alpha-OHAT.

Table 3: Proposed Mass Spectrometry Parameters (to be optimized for 14-alpha-OHAT)

| Parameter | Recommended Setting |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (Q1) | [M+H]⁺ for 14-alpha-OHAT (C19H26O3), m/z 303.2 |

| Product Ions (Q3) | To be determined by infusion and fragmentation of the 14-alpha-OHAT standard. For 11-beta-hydroxyandrostenedione, common transitions are 303.2 -> 285.2 and 303.2 -> 121.1. |

| Collision Energy | To be optimized for each transition. A starting range of 10-30 eV is recommended. |

| Dwell Time | 100 ms |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

Method Validation

A comprehensive validation of the bioanalytical method is essential to ensure its reliability for the intended application. The validation should be performed according to the guidelines of regulatory agencies such as the FDA or EMA.

Table 4: Bioanalytical Method Validation Parameters and Typical Acceptance Criteria

| Parameter | Description | Typical Acceptance Criteria |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least six different sources. |

| Linearity and Range | The range of concentrations over which the method is accurate, precise, and linear. | A calibration curve with at least six non-zero standards. The correlation coefficient (r²) should be ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of the nominal value (±20% for the LLOQ). |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | The analyte response should be at least 5 times the response of a blank sample. Accuracy within ±20% and precision ≤20% CV. |

| Accuracy | The closeness of the measured value to the nominal concentration. | The mean concentration of quality control (QC) samples at low, medium, and high levels should be within ±15% of the nominal values. |

| Precision | The degree of scatter between a series of measurements. | The coefficient of variation (CV) for QC samples at low, medium, and high levels should not exceed 15%. |

| Recovery | The extraction efficiency of the analytical method. | Consistent and reproducible recovery is more important than high recovery. |

| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | The CV of the IS-normalized matrix factor from at least six different lots of plasma should be ≤15%. |

| Stability | The stability of the analyte in the biological matrix under various storage and processing conditions. | Analyte concentrations in stability samples should be within ±15% of the nominal concentrations for freeze-thaw, short-term (bench-top), and long-term storage stability. |

Quantitative Data Summary

The following table provides representative quantitative performance data for LC-MS/MS methods for hydroxylated androgens in human plasma. These values can serve as a benchmark for the validation of a 14-alpha-OHAT assay.

Table 5: Representative Quantitative Performance of LC-MS/MS Methods for Hydroxylated Androgens in Plasma

| Parameter | Androstenedione | 11-beta-hydroxyandrostenedione |

| Linearity Range | 0.5 - 500 ng/mL | 0.08 - 33 nmol/L (~0.024 - 10 ng/mL) |

| LLOQ | 0.25 nmol/L (~0.07 ng/mL) | 63 - 320 pmol/L (~0.019 - 0.097 ng/mL) |

| Intra-assay Precision (%CV) | < 10% | ≤ 15% |

| Inter-assay Precision (%CV) | < 10% | ≤ 15% |

| Accuracy (% Bias) | Within ±15% | 85% - 117% |

| Recovery | Not specified | 85% - 117% |

Conclusion

This technical guide provides a detailed framework for the development and validation of a robust and sensitive LC-MS/MS method for the quantification of 14-alpha-OHAT in human plasma. The outlined protocols for sample preparation, liquid chromatography, and mass spectrometry are based on well-established methods for similar steroid hormones. While the specific mass spectrometric parameters for 14-alpha-OHAT require empirical determination and optimization, this guide offers a comprehensive starting point for researchers. Adherence to rigorous validation procedures will ensure the generation of high-quality, reliable data for advancing our understanding of the role of 14-alpha-OHAT in health and disease.

Application of 14-Hydroxyandrost-4-ene-3,6,17-trione in Breast Cancer Cell Culture: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of 14-Hydroxyandrost-4-ene-3,6,17-trione, also known as Formestane, in the context of breast cancer cell culture research. Formestane is a second-generation, irreversible, steroidal aromatase inhibitor that has been a subject of interest in the study and treatment of estrogen-dependent breast cancers.[1][2][3] This document details its mechanism of action, effects on breast cancer cell lines, and relevant experimental protocols.

Core Concepts and Mechanism of Action

Formestane exerts its primary effect by irreversibly inhibiting the aromatase enzyme (cytochrome P450 19A1), which is responsible for the final step in estrogen biosynthesis—the conversion of androgens (like testosterone and androstenedione) into estrogens (estradiol and estrone, respectively).[1][3] In postmenopausal women, where the primary source of estrogen is the peripheral conversion of androgens in tissues such as adipose tissue, aromatase inhibition significantly reduces circulating estrogen levels.[1][3] This deprivation of estrogen is a key therapeutic strategy for hormone-receptor-positive (HR+) breast cancers, which rely on estrogen for their growth and proliferation.[1][3]

The irreversible nature of Formestane's binding to the aromatase enzyme leads to a sustained reduction in estrogen production.[3] This targeted action makes it a valuable tool for studying the effects of estrogen deprivation in in vitro models of breast cancer.

Effects on Breast Cancer Cell Lines

Formestane has been utilized in studies involving various breast cancer cell lines to investigate its anti-proliferative and pro-apoptotic effects. The most commonly studied cell lines in this context are:

-

MCF-7: An estrogen receptor-positive (ER+) and progesterone receptor-positive (PR+) luminal A breast cancer cell line. It is a well-established model for studying hormone-dependent breast cancer.

-

ZR-75-1: Another ER+ human breast cancer cell line.

-

MDA-MB-231: A triple-negative breast cancer (TNBC) cell line (ER-, PR-, and HER2-negative). It is used as a model for hormone-independent breast cancer to assess off-target or estrogen-independent effects of a compound.

Cell Viability and Proliferation

Formestane has been shown to inhibit the proliferation of ER+ breast cancer cells. This effect is primarily attributed to its ability to block estrogen production, thereby depriving the cancer cells of a critical growth signal. While specific IC50 values for Formestane in MCF-7 and MDA-MB-231 cell viability assays are not consistently reported across the literature, related studies with other steroidal aromatase inhibitors like exemestane have shown IC50 values in the micromolar range for MCF-7 cells. For instance, one study reported an IC50 of approximately 25 µM for exemestane in MCF-7 cells after a 72-hour treatment. It is important to note that IC50 values can vary significantly depending on the experimental conditions, including cell density, incubation time, and the specific assay used. In contrast, the IC50 for Formestane's direct inhibition of the aromatase enzyme in in-vitro assays is typically in the nanomolar range (30-50 nM).

Table 1: Summary of Formestane's Effects on Breast Cancer Cell Viability

| Cell Line | Estrogen Receptor Status | Reported Effect of Formestane | Notes |

| MCF-7 | ER+ | Inhibition of cell proliferation. | The effect is primarily due to aromatase inhibition, leading to estrogen deprivation. |

| ZR-75-1 | ER+ | Inhibition of cell proliferation. | Similar to MCF-7, the effect is linked to the blockade of estrogen synthesis. |

| MDA-MB-231 | ER- | Limited direct anti-proliferative effect. | As an ER- cell line, it is less sensitive to estrogen deprivation. However, some studies use Formestane as a reference compound to evaluate other androstane derivatives.[2] |

Apoptosis and Cell Cycle

Formestane treatment can induce apoptosis (programmed cell death) and cause cell cycle arrest in breast cancer cells.

A study using Formestane as a reference compound investigated its effects on the MDA-MB-231 cell line. The results indicated that Formestane can induce both apoptosis and necrosis at its IC50 concentration.

Table 2: Apoptotic and Necrotic Effects of Formestane on MDA-MB-231 Cells

| Treatment Duration | % Apoptosis | % Necrosis |

| 48 hours | ~5% | ~2% |

| 72 hours | ~7% | ~3% |

Data are estimations based on graphical representations from a study where Formestane was a reference compound and may not represent precise values.[2]

In terms of the cell cycle, Formestane treatment has been shown to cause an accumulation of cells in the G0/G1 phase, indicating a cell cycle arrest at this checkpoint. This prevents the cells from entering the S phase and replicating their DNA, thus halting proliferation.

Table 3: Effect of Formestane on Cell Cycle Distribution in MDA-MB-231 Cells

| Treatment | % G0/G1 | % S | % G2/M |

| Control (48h) | ~60% | ~25% | ~15% |

| Formestane (IC50, 48h) | ~65% | ~20% | ~15% |

| Control (72h) | ~58% | ~28% | ~14% |

| Formestane (IC50, 72h) | ~68% | ~18% | ~14% |

Data are estimations based on graphical representations from a study where Formestane was a reference compound and may not represent precise values.[2]

Signaling Pathways Modulated by this compound

The anti-tumor effects of Formestane are mediated through the modulation of key signaling pathways that regulate cell growth, survival, and proliferation.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation. Studies have indicated that Formestane can downregulate the PI3K/Akt signaling pathway. This is evidenced by a reduction in the phosphorylation of Akt, a key protein in this pathway. The downregulation of this pathway contributes to the anti-proliferative and pro-apoptotic effects of Formestane.

Figure 1: Formestane's impact on the PI3K/Akt signaling pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of this compound in breast cancer cell culture.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of Formestane on breast cancer cell lines.

Materials:

-

Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (Formestane)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of Formestane in the appropriate medium. The final concentration of DMSO should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of Formestane. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.

Figure 2: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following Formestane treatment.

Materials:

-

Breast cancer cell lines

-

Complete growth medium

-

This compound (Formestane)

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Formestane at the desired concentrations for the desired time period.

-

Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of Formestane on the cell cycle distribution.

Materials:

-

Breast cancer cell lines

-

Complete growth medium

-

This compound (Formestane)

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Formestane.

-

Cell Harvesting: Harvest the cells by trypsinization.

-

Washing: Wash the cells with cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Signaling Pathways

This protocol is for detecting changes in the expression and phosphorylation of proteins in the PI3K/Akt and MAPK/ERK pathways.

Materials:

-

Breast cancer cell lines

-

This compound (Formestane)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis: Treat cells with Formestane, then lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add ECL detection reagent.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

Figure 3: General workflow for Western blot analysis.

Cell-Based Aromatase Activity Assay

This assay measures the ability of Formestane to inhibit aromatase activity within a cellular context, often using an aromatase-overexpressing cell line like MCF-7aro.

Materials:

-

MCF-7aro cells (MCF-7 cells stably transfected with the aromatase gene)

-

Phenol red-free medium supplemented with charcoal-stripped serum

-

[³H]-Androstenedione (radiolabeled substrate)

-

This compound (Formestane)

-

Chloroform

-

Activated charcoal

-

Scintillation counter

Procedure:

-

Cell Culture: Culture MCF-7aro cells in phenol red-free medium with charcoal-stripped serum to minimize background estrogenic activity.

-

Treatment: Treat the cells with various concentrations of Formestane.

-

Substrate Addition: Add [³H]-Androstenedione to the medium and incubate for a defined period.

-

Extraction: Extract the medium with chloroform to separate the steroids from the aqueous phase containing the released ³H₂O.

-

Charcoal Treatment: Treat the aqueous phase with activated charcoal to remove any remaining labeled steroids.

-

Scintillation Counting: Measure the radioactivity of the aqueous phase using a scintillation counter. The amount of ³H₂O is proportional to the aromatase activity.

-

Data Analysis: Calculate the inhibition of aromatase activity at different Formestane concentrations to determine the IC50.

Conclusion

This compound (Formestane) is a valuable tool for in vitro breast cancer research, particularly for studying the effects of estrogen deprivation in ER+ models. Its well-defined mechanism of action as an irreversible aromatase inhibitor allows for the investigation of downstream cellular events, including effects on cell viability, apoptosis, cell cycle progression, and the modulation of key signaling pathways like PI3K/Akt. The protocols provided in this guide offer a framework for researchers to design and execute experiments to further elucidate the role of aromatase inhibition in breast cancer biology and to evaluate the efficacy of novel therapeutic agents.

References

Technical Guide: Quantification of Androst-4-ene-3,6,17-trione Metabolites in Urine for Doping Control

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the methodologies for the quantification of androst-4-ene-3,6,17-trione and its primary metabolites in human urine, a critical aspect of anti-doping analysis. Androst-4-ene-3,6,17-trione, also known as 6-oxo-androstenedione or "6-OXO," is marketed as a nutritional supplement and aromatase inhibitor but is classified as a prohibited anabolic agent by the World Anti-Doping Agency (WADA).[1][2] Its misuse in sports necessitates robust and sensitive detection methods.

This guide details the metabolic pathways, sample preparation protocols, and analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), used for the identification and quantification of these compounds.

Metabolism and Excretion

Following oral administration, androst-4-ene-3,6,17-trione is extensively metabolized. The parent compound is largely excreted in a conjugated form.[3] The primary urinary metabolites identified are:

-

Androst-4-ene-6α-ol-3,17-dione (6α-OH-androstenedione) : The major urinary metabolite.[3]

-

Androst-4-ene-6α,17β-diol-3-one (a 6α-hydroxy-testosterone isomer) : A minor metabolite.[3]

These metabolites are almost exclusively excreted as glucuronide or sulfate conjugates, making a hydrolysis step essential for their detection.[1][3]

Analytical Challenges

A significant challenge in the analysis of 6-OXO is the potential for in situ formation from endogenous steroids like Dehydroepiandrosterone (DHEA) due to microbial contamination in the urine sample.[4] This can lead to false positives. Therefore, analytical findings of 6-OXO should be interpreted with caution, particularly in the absence of its key glucuronidated metabolite, 6α-hydroxyandrostenedione (6α-OH-AD).[4]

Experimental Protocols

Accurate quantification relies on meticulous sample preparation and sophisticated analytical techniques. Both GC-MS and LC-MS methods have been developed and validated for this purpose.

The general workflow for sample preparation is crucial for reliable results and involves hydrolysis, extraction, and in the case of GC-MS, derivatization.

Protocol Details:

-

Hydrolysis: Since metabolites are excreted as conjugates, urine samples must be hydrolyzed.[3] This is typically achieved by incubation with an enzyme, such as β-glucuronidase from E. coli.

-

Extraction: Following hydrolysis, the free steroids are extracted from the aqueous urine matrix. A common method is liquid-liquid extraction (LLE) using a non-polar solvent like diethyl ether.[3]

-

Derivatization (for GC-MS): For GC-MS analysis, the extracted analytes must be derivatized to increase their volatility and thermal stability. This is often done using a mixture of N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), ammonium iodide (NH₄I), and ethanethiol, which forms trimethylsilyl (TMS)-enol-TMS-ether derivatives.[1][2]

Gas Chromatography combined with tandem Mass Spectrometry is a powerful technique for the detection of 6-OXO and its metabolites.

Methodology:

-

Chromatography: Separation is performed on a capillary column (e.g., a non-polar DB-1 or similar). The oven temperature is programmed to ramp up to effectively separate the analytes.

-

Mass Spectrometry: The instrument is typically operated in electron ionization (EI) mode. For high sensitivity and selectivity, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) is used to detect the characteristic ions of the derivatized analytes.[2]

Liquid Chromatography-Mass Spectrometry offers a fast, sensitive, and accurate alternative, capable of analyzing the compounds without derivatization.[3]

Methodology:

-

Chromatography: Separation is achieved on a reversed-phase column (e.g., C18).[3][5] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., methanol/acetonitrile) is used.[5][6]

-

Mass Spectrometry: Ionization is commonly performed using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).[3] The mass spectrometer is operated in a tandem MS/MS mode to monitor specific precursor-to-product ion transitions for each analyte, ensuring high specificity. A key advantage of LC-MS is its ability to directly separate the 6α- and 6β-isomers of the metabolites.[1]

Quantitative Data

The validation of analytical methods is critical and includes determining the limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

| Compound | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| Androst-4-ene-3,6,17-trione | GC-MS | 5-10 ng/mL[2] | - |

| Androst-4-ene-6α-ol-3,17-dione | GC-MS | 5-10 ng/mL[2] | - |

| Androst-4-ene-6α,17β-diol-3-one | GC-MS | 5-10 ng/mL[2] | - |

| Androst-4-ene-3,6,17-trione | LC-MS/MS | - | 5 ng/mL[3] |

| Androst-4-ene-6α-ol-3,17-dione | LC-MS/MS | - | 5 ng/mL[3] |

| Androst-4-ene-6α,17β-diol-3-one | LC-MS/MS | - | 5 ng/mL[3] |

| Compound (LC-MS/MS Method) | Concentration Range | Accuracy Range |

| Androst-4-ene-3,6,17-trione | 5-1000 ng/mL | 1.3% to 14.8%[3] |

| Androst-4-ene-6α-ol-3,17-dione | 5-1000 ng/mL | 1.6% to 9.4%[3] |

| Androst-4-ene-6α,17β-diol-3-one | 5-1000 ng/mL | 3.2% to 4.1%[3] |

Detection Windows

The period during which a substance can be detected after administration is known as the detection window. Using a validated GC-MS method, the detection times after administration of a manufacturer-recommended dose were established.

-

Androst-4-ene-3,6,17-trione: Up to 24 hours.[2]

-

Androst-4-ene-6α,17β-diol-3-one: Up to 24 hours.[2]

-

Androst-4-ene-6α-ol-3,17-dione: Up to 37 hours.[2]

The longer detection window for the major metabolite, androst-4-ene-6α-ol-3,17-dione, makes it the most reliable target for proving the administration of 6-OXO.

Conclusion

The quantification of androst-4-ene-3,6,17-trione and its metabolites in urine is a well-established procedure in modern doping control laboratories. Both GC-MS and LC-MS/MS provide the necessary sensitivity and specificity for confirmation. Key procedural steps include enzymatic hydrolysis to cleave conjugates and, for GC-MS, a derivatization step. The major metabolite, androst-4-ene-6α-ol-3,17-dione, serves as the most crucial marker due to its longer detection window. Analysts must remain aware of potential confounding factors, such as microbial contamination, which can lead to the formation of the parent compound in situ. The detailed protocols and quantitative data presented in this guide serve as a comprehensive resource for professionals in the field.

References

- 1. dshs-koeln.de [dshs-koeln.de]

- 2. Detection of androst-4-ene-3,6,17-trione (6-OXO) and its metabolites in urine by gas chromatography-mass spectrometry in relation to doping analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative analysis of androst-4-ene-3,6,17-trione and metabolites in human urine after the administration of a food supplement by liquid chromatography/ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. wada-ama.org [wada-ama.org]

- 5. Simultaneous quantitation of four androgens and 17-hydroxyprogesterone in polycystic ovarian syndrome patients by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - PMC [pmc.ncbi.nlm.nih.gov]

Using 14-alpha-hydroxy-4-androstene-3,6,17-trione (14-alpha-OHAT) for Studying Estrogen-Dependent Tumors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to 14-alpha-OHAT

14-alpha-hydroxy-4-androstene-3,6,17-trione (14-alpha-OHAT) is a steroidal derivative of androstenedione that functions as an aromatase inhibitor.[1] Aromatase is a critical enzyme responsible for the final step in the biosynthesis of estrogens from androgens. By inhibiting this enzyme, 14-alpha-OHAT effectively blocks the production of estrogen, a key driver in the proliferation of estrogen-dependent tumors, such as certain types of breast and uterine cancers.[1]

Initial studies have demonstrated that 14-alpha-OHAT inhibits aromatase activity in human uterine tumors, including endometrial cancer and leiomyoma, in a dose-dependent manner within a concentration range of 0.1 to 10 microMolar.[1] Notably, this compound does not exhibit binding affinity for sex steroid receptors and is not metabolized into estrogenic compounds, highlighting its specific mechanism of action.[1] These characteristics suggest its potential as a valuable tool for endocrine therapy research and as a potential therapeutic agent for post-menopausal women with estrogen-dependent malignancies.[1]

This guide provides a comprehensive overview of the methodologies and signaling pathways relevant to the study of 14-alpha-OHAT in the context of estrogen-dependent tumors.

Mechanism of Action: Aromatase Inhibition

The primary mechanism of action of 14-alpha-OHAT is the inhibition of aromatase (CYP19A1), a cytochrome P450 enzyme. Aromatase catalyzes the conversion of androgens, specifically androstenedione and testosterone, into estrogens—estrone and estradiol, respectively. In many estrogen-dependent tumors, local aromatase activity is a significant source of the estrogens that fuel tumor growth.

By inhibiting aromatase, 14-alpha-OHAT reduces the intratumoral and circulating levels of estrogen, thereby depriving the cancer cells of a critical growth stimulus. This leads to a cascade of downstream effects on estrogen receptor (ER) signaling pathways.

Signaling Pathways Affected by Aromatase Inhibition

The inhibition of estrogen production by 14-alpha-OHAT directly impacts the estrogen receptor signaling pathway. Estrogen receptors, primarily ERα and ERβ, are transcription factors that, upon binding to estrogen, regulate the expression of genes involved in cell proliferation, survival, and differentiation. The reduction in estrogen levels leads to decreased activation of these receptors.

Below is a diagram illustrating the classical genomic estrogen signaling pathway and how an aromatase inhibitor like 14-alpha-OHAT intervenes.

Furthermore, estrogen can initiate rapid, non-genomic signaling through membrane-associated estrogen receptors (mERs), which can lead to the activation of kinase cascades such as the MAPK/ERK and PI3K/AKT pathways. By reducing the available estrogen, 14-alpha-OHAT would consequently suppress these pro-survival and proliferative signals.

Data Presentation: Efficacy of Aromatase Inhibitors

While specific quantitative data for 14-alpha-OHAT is limited in the public domain, the following tables illustrate how its efficacy could be characterized and compared to other known aromatase inhibitors. Researchers would need to generate this data through the experimental protocols outlined in the subsequent section.

Table 1: In Vitro Aromatase Inhibition

| Compound | Enzyme Source | IC50 (nM) | Inhibition Type |

| 14-alpha-OHAT | Human Placental Microsomes | Data to be determined | Data to be determined |

| Letrozole | Human Placental Microsomes | 2.5 | Competitive |

| Anastrozole | Human Placental Microsomes | 15 | Competitive |

| Exemestane | Human Placental Microsomes | 30 | Irreversible |

IC50 values are indicative and can vary based on experimental conditions.

Table 2: Anti-proliferative Activity in Estrogen-Dependent Breast Cancer Cell Lines

| Compound | Cell Line | Assay | IC50 (µM) |

| 14-alpha-OHAT | MCF-7 | MTT Assay (72h) | Data to be determined |

| 14-alpha-OHAT | T47D | SRB Assay (72h) | Data to be determined |

| Letrozole | MCF-7 (aromatase-transfected) | Proliferation Assay | ~0.01 |

| Anastrozole | MCF-7 (aromatase-transfected) | Proliferation Assay | ~0.02 |

These values are highly dependent on the presence of an androgen substrate for conversion to estrogen.

Table 3: In Vivo Tumor Growth Inhibition in a Xenograft Model

| Treatment Group | Dose & Regimen | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 0 |

| 14-alpha-OHAT | Dose to be determined | Data to be determined |

| Letrozole | 10 µ g/day , s.c. | ~80 |

| Anastrozole | 0.1 mg/kg/day, p.o. | ~75 |

Data based on ovariectomized nude mice bearing MCF-7Ca (aromatase-transfected) tumors, supplemented with androstenedione.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of 14-alpha-OHAT.

In Vitro Aromatase Activity Assay (Tritiated Water-Release Assay)

This assay measures the enzymatic activity of aromatase by quantifying the release of tritiated water during the conversion of a tritiated androgen substrate to estrogen.

Materials:

-

Human placental microsomes (source of aromatase)

-

[1β-³H]-Androst-4-ene-3,17-dione (substrate)

-

NADPH

-

14-alpha-OHAT and reference compounds

-

Phosphate buffer (pH 7.4)

-

Dextran-coated charcoal

-

Scintillation fluid and counter

Protocol:

-

Prepare reaction mixtures in phosphate buffer containing human placental microsomes and a range of concentrations of 14-alpha-OHAT or control inhibitors.

-

Pre-incubate the mixtures at 37°C for 15 minutes.

-

Initiate the reaction by adding NADPH and [1β-³H]-androstenedione.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding ice-cold chloroform.

-

Separate the aqueous phase (containing ³H₂O) from the organic phase (containing unmetabolized substrate) by centrifugation.

-

Treat the aqueous phase with dextran-coated charcoal to remove any remaining steroid.

-

Centrifuge and transfer the supernatant to a scintillation vial with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each concentration of 14-alpha-OHAT and determine the IC50 value.

Cell Viability/Proliferation Assay (MTT or SRB Assay)

This assay determines the effect of 14-alpha-OHAT on the viability and proliferation of estrogen-dependent cancer cell lines.

Materials:

-

Estrogen-dependent breast cancer cell lines (e.g., MCF-7, T47D). For direct anti-proliferative effects of aromatase inhibition, use cell lines stably transfected with the aromatase gene (e.g., MCF-7Ca).

-

Cell culture medium (e.g., DMEM) with charcoal-stripped fetal bovine serum (to remove endogenous steroids).

-

Androstenedione (as an estrogen precursor).

-

14-alpha-OHAT.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) reagents.

-

96-well plates.

-

Plate reader.

Protocol:

-

Seed cells in 96-well plates and allow them to attach overnight.

-

Replace the medium with medium containing charcoal-stripped serum.

-

Add androstenedione to all wells (except negative controls) to provide the substrate for estrogen synthesis.

-

Treat the cells with a serial dilution of 14-alpha-OHAT. Include vehicle-only and positive control (e.g., letrozole) wells.

-

Incubate for 72-96 hours.

-

For MTT assay: Add MTT solution and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or a solubilization buffer.

-

For SRB assay: Fix the cells with trichloroacetic acid, stain with SRB, and then solubilize the dye.

-

Read the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis of Estrogen Receptor Signaling

This technique is used to assess the impact of 14-alpha-OHAT on the expression and phosphorylation of key proteins in the estrogen signaling pathway.

Materials:

-

MCF-7Ca or other suitable cells.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibodies (e.g., anti-ERα, anti-phospho-ERα, anti-cyclin D1, anti-Bcl-2, anti-p-AKT, anti-p-ERK).

-

Secondary antibodies (HRP-conjugated).

-

SDS-PAGE gels and electrophoresis equipment.

-

PVDF membranes and transfer apparatus.

-

Chemiluminescent substrate and imaging system.

Protocol:

-

Plate cells and treat with androstenedione and various concentrations of 14-alpha-OHAT for a specified time (e.g., 24-48 hours).

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system and quantify the band intensities.

In Vivo Xenograft Model

This model evaluates the anti-tumor efficacy of 14-alpha-OHAT in a living organism.

Materials:

-

Immunocompromised mice (e.g., ovariectomized female nude mice).

-

MCF-7Ca cells.

-

Matrigel.

-

Androstenedione pellets or daily injections.

-

14-alpha-OHAT formulation for in vivo administration.

-

Calipers for tumor measurement.

Protocol:

-

Inoculate ovariectomized nude mice subcutaneously with MCF-7Ca cells mixed with Matrigel.

-

Supplement the mice with androstenedione to provide the substrate for estrogen synthesis and subsequent tumor growth.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, 14-alpha-OHAT at different doses, positive control).

-

Administer the treatments daily (or as determined by pharmacokinetic studies).

-

Measure tumor volume with calipers twice a week.

-

Monitor animal body weight and general health.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blot).

Mandatory Visualizations

Experimental Workflow for Evaluating 14-alpha-OHAT

Downstream Signaling of Aromatase Inhibition

Conclusion

14-alpha-OHAT presents a promising tool for the investigation of estrogen-dependent tumors due to its specific aromatase-inhibiting properties. While comprehensive data on its biological activity is still emerging, the experimental frameworks and methodologies detailed in this guide provide a robust starting point for researchers. By systematically characterizing its in vitro and in vivo efficacy and its impact on key signaling pathways, the scientific community can fully elucidate the potential of 14-alpha-OHAT in both basic research and clinical applications.

References

High-Yield Synthesis of 14-Hydroxyandrost-4-ene-3,6,17-trione: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a high-yield, two-step synthesis method for 14-Hydroxyandrost-4-ene-3,6,17-trione, a potent aromatase inhibitor with significant potential in research and as an anti-tumor agent. The synthesis leverages a microbial hydroxylation step followed by a selective photo-oxidation, offering an efficient route to this valuable compound.

Overview of the Synthesis Pathway